molecular formula C17H20N6O3 B12783616 3'-Benzylamino-3'-deoxyadenosine CAS No. 134934-82-0

3'-Benzylamino-3'-deoxyadenosine

Cat. No.: B12783616
CAS No.: 134934-82-0
M. Wt: 356.4 g/mol
InChI Key: GEJROYUZLQIIBW-ALYFQZSWSA-N
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Description

3’-Benzylamino-3’-deoxyadenosine is a modified nucleoside analog derived from adenosine This compound is characterized by the substitution of the 3’-hydroxyl group with a benzylamino group, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Benzylamino-3’-deoxyadenosine typically involves multiple steps starting from adenosine. One efficient method includes the following steps :

    Protection of Adenosine: Adenosine is reacted with triethyl orthoacetate and acetyl bromide to afford 2’,5’-O-acetyl-3’-bromo-3’-deoxyadenosine.

    Substitution Reaction: The protected intermediate is then reacted with N-benzyl-4-nitrobenzenesulfonamide and thiophenol to yield 3’-(benzylamino)-3’-deoxyadenosine.

    Deprotection: The final step involves deprotection using palladium on carbon (Pd/C) and hydrogen (H2) to obtain the target compound.

Industrial Production Methods: While specific industrial production methods for 3’-Benzylamino-3’-deoxyadenosine are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3’-Benzylamino-3’-deoxyadenosine can undergo various chemical reactions, including:

    Substitution Reactions: The benzylamino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include N-benzyl-4-nitrobenzenesulfonamide and thiophenol.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino-adenosine derivatives with altered functional groups.

Scientific Research Applications

3’-Benzylamino-3’-deoxyadenosine has a wide range of applications in scientific research :

    Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.

    Industry: It may be used in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 3’-Benzylamino-3’-deoxyadenosine involves its interaction with specific molecular targets and pathways . As a nucleoside analog, it can be incorporated into nucleic acids, leading to the disruption of DNA and RNA synthesis. This property is particularly valuable in antiviral and anticancer research, where the compound can inhibit the replication of viruses and the proliferation of cancer cells.

Comparison with Similar Compounds

  • Cordycepin (3’-deoxyadenosine)
  • 3’-Amino-3’-deoxyadenosine

Properties

CAS No.

134934-82-0

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(benzylamino)-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C17H20N6O3/c18-15-13-16(21-8-20-15)23(9-22-13)17-14(25)12(11(7-24)26-17)19-6-10-4-2-1-3-5-10/h1-5,8-9,11-12,14,17,19,24-25H,6-7H2,(H2,18,20,21)/t11-,12-,14+,17-/m1/s1

InChI Key

GEJROYUZLQIIBW-ALYFQZSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H]2[C@H](O[C@H]([C@H]2O)N3C=NC4=C(N=CN=C43)N)CO

Canonical SMILES

C1=CC=C(C=C1)CNC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO

Origin of Product

United States

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